molecular formula C9H11BrF2Si B3267939 (6-Bromo-2,3-difluorophenyl)trimethylsilane CAS No. 473417-24-2

(6-Bromo-2,3-difluorophenyl)trimethylsilane

Cat. No.: B3267939
CAS No.: 473417-24-2
M. Wt: 265.17 g/mol
InChI Key: CZSSGHFPSCELKI-UHFFFAOYSA-N
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Description

(6-Bromo-2,3-difluorophenyl)trimethylsilane: is a chemical compound with the molecular formula C9H11BrF2Si and a molecular weight of 265.17 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a trimethylsilane group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2,3-difluorophenyl)trimethylsilane typically involves the reaction of 6-bromo-2,3-difluorobenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2,3-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromo-2,3-difluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Bromo-2,3-difluorophenyl)trimethylsilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a precursor to biaryl compounds, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2-fluorophenyl)trimethylsilane
  • (6-Bromo-3-fluorophenyl)trimethylsilane
  • (6-Chloro-2,3-difluorophenyl)trimethylsilane

Uniqueness

(6-Bromo-2,3-difluorophenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. The combination of these substituents allows for versatile applications in organic synthesis and scientific research .

Properties

IUPAC Name

(6-bromo-2,3-difluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-6(10)4-5-7(11)8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSSGHFPSCELKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, to a solution of 18.2 mL of N,N-diisopropylamine in 200 mL of tetrahydrofuran was added 66.0 mL of 1.57 M n-butyllithium in hexane at 0° C., and stirred at this temperature for 10 minutes. After cooling to −78° C., a solution containing 20.0 g of 1-bromo-3,4-difluorobenzene in 100 mL of tetrahydrofuran was added dropwise and stirred at this temperature for 30 minutes, stirred at this temperature for 30 minutes, added dropwise with 32.9 mL of chlorotrimethylsilane, and the reaction solution was allowed to warm gradually to room temperature, and stirred for a day. After diluting with water and ethyl acetate, the organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated. The crude product was purified and separated by silica gel column chromatography (n-hexane)-, to afford 20.3 g of the title compound as a colorless oil.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Diisopropylamine (2.62 g, 25.9 mmol) was added drop wise to a solution of n-BuLi (2.5 M in hexane, 10.4 mL, 26.0 mmol) in anhydrous THF (19 mL) at −78° C., then the solution was stirred at −78° C. for 15 minutes. To this solution was added 4-bromo-1,2-difluorobenzene (5.00 g, 25.9 mmol), then the mixture was stirred at −78° C. for 2 hours. Freshly distilled chlorotrimethylsilane (2.81 g, 25.9 mmol) was added, then the mixture was allowed to warm to room temperature slowly over two hours. The mixture was diluted with saturated NaCl (aq) then extracted with EtOAc (3×40 mL). The combined organic layers were dried over MgSO4, filtered, then concentrated to afford the title compound as a light yellow oil. This material was used directly in the next step without further purification. 1H NMR (500 MHz, CDCl3): δ 7.27 (ddd, J=8.7, 4.0, 1.7 Hz, 1H); 7.00 (q, J=8.9 Hz, 1H); 0.47 (s, 9H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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